N-cyclopentyl-4-pentyl-1-piperazinecarboxamide
Overview
Description
N-cyclopentyl-4-pentyl-1-piperazinecarboxamide, also known as CPP or CPP-115, is a compound that has gained attention in the field of neuroscience due to its potential therapeutic applications. CPP-115 is a derivative of vigabatrin, an anti-epileptic drug that works by inhibiting the enzyme GABA transaminase. CPP-115, however, has a different mechanism of action and has been shown to have potential in the treatment of various neurological disorders.
Mechanism of Action
N-cyclopentyl-4-pentyl-1-piperazinecarboxamide-115 works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-cyclopentyl-4-pentyl-1-piperazinecarboxamide-115 increases GABA levels in the brain, which can help to reduce seizure activity and has been shown to have potential in the treatment of addiction.
Biochemical and Physiological Effects:
N-cyclopentyl-4-pentyl-1-piperazinecarboxamide-115 has been shown to increase GABA levels in the brain, which can have a number of physiological effects. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity in the brain. By increasing GABA levels, N-cyclopentyl-4-pentyl-1-piperazinecarboxamide-115 can help to reduce neuronal activity, which can have a calming effect and reduce seizure activity.
Advantages and Limitations for Lab Experiments
One advantage of N-cyclopentyl-4-pentyl-1-piperazinecarboxamide-115 is that it has been shown to be effective in reducing seizure activity in animal models of epilepsy. This makes it a promising candidate for further research into the treatment of epilepsy. However, one limitation of N-cyclopentyl-4-pentyl-1-piperazinecarboxamide-115 is that it has not yet been tested in clinical trials in humans, so its safety and efficacy in humans is not yet known.
Future Directions
There are a number of potential future directions for research on N-cyclopentyl-4-pentyl-1-piperazinecarboxamide-115. One area of research could be in the treatment of other neurological disorders, such as anxiety disorders or post-traumatic stress disorder. Another area of research could be in the development of new compounds that are more effective or have fewer side effects than N-cyclopentyl-4-pentyl-1-piperazinecarboxamide-115. Overall, N-cyclopentyl-4-pentyl-1-piperazinecarboxamide-115 shows promise as a potential treatment for a variety of neurological disorders, and further research is needed to fully understand its potential therapeutic applications.
Scientific Research Applications
N-cyclopentyl-4-pentyl-1-piperazinecarboxamide-115 has been the subject of numerous scientific studies, with a focus on its potential therapeutic applications. One area of research has been in the treatment of addiction, particularly cocaine addiction. N-cyclopentyl-4-pentyl-1-piperazinecarboxamide-115 has been shown to reduce cocaine-seeking behavior in preclinical studies, suggesting that it may have potential as a treatment for cocaine addiction.
Another area of research has been in the treatment of epilepsy. N-cyclopentyl-4-pentyl-1-piperazinecarboxamide-115 has been shown to increase GABA levels in the brain, which can help to reduce seizure activity. In preclinical studies, N-cyclopentyl-4-pentyl-1-piperazinecarboxamide-115 has been shown to be effective in reducing seizure activity in animal models of epilepsy.
properties
IUPAC Name |
N-cyclopentyl-4-pentylpiperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O/c1-2-3-6-9-17-10-12-18(13-11-17)15(19)16-14-7-4-5-8-14/h14H,2-13H2,1H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDGHGZILZNULA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1CCN(CC1)C(=O)NC2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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